molecular formula C₁₂₄H₁₈₀N₃₄O₃₁ B612600 (4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 117505-80-3

(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B612600
CAS No.: 117505-80-3
M. Wt: 2642.97
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization and Nomenclature of the Target Peptide Compound

Systematic IUPAC Nomenclature Analysis and Sequential Residue Identification

The compound is a linear peptide with extensive branching, cyclization, and post-translational modifications. Its IUPAC name follows hierarchical rules for peptide nomenclature, prioritizing the N-terminal residue and proceeding through acyl group descriptors .

Key Structural Features and Residue Identification
  • Parent Chain and Terminal Groups :

    • C-terminal residue : 5-oxopentanoic acid (a modified glutamic acid derivative).
    • N-terminal residue : (4S)-configured alanine derivative with a 4-oxobutanoyl substitution.
  • Core Peptide Backbone :

    • Central residues :
      • 4-amino-4-oxobutanoyl (position 4, L-configuration).
      • 3-methylbutanoyl (position 3, L-configuration).
      • 6-amino-hexanoyl (position 6, L-configuration).
      • 2-amino-3-(4-hydroxyphenyl)propanoyl (position 2, L-configuration).
  • Modified and Non-Proteinogenic Residues :

    • 5-carbamimidamido groups (guanidino modifications).
    • N-methylated residues : Pyrrolidin-1-yl substituents.
    • Cyclized structures : Pyrrolidine and pentanone rings.
  • Sequential Residue Identification :
    The full sequence can be reconstructed by parsing the IUPAC name into acyl groups. For example:

    • N-terminal segment : (4S)-4-[[(2S)-4-amino-2-[...]amino]...] → Alanine derivative → Ala .
    • Internal residues :
      • Glu (5-oxopentanoic acid).
      • His (3-(4-hydroxyphenyl)propanoyl → tyrosine derivative).
      • Arg (5-carbamimidamido groups).
Residue Position Configuration Modification Amino Acid Derivative
N-terminal (4S) 4-oxobutanoyl Alanine
Position 2 (2S) 3-(4-hydroxyphenyl) Tyrosine
Position 3 (2S) 3-methylbutanoyl Isoleucine
Position 4 (2S) 4-amino-4-oxo Glutamine
Position 6 (2S) 6-amino Lysine
C-terminal - 5-oxo Glutamic acid

Table 1: Key residues and modifications in the target peptide

Three-Dimensional Conformational Analysis Using NMR Spectroscopy

NMR spectroscopy is critical for resolving the conformational dynamics of complex peptides, particularly in solution. The compound’s structure presents challenges due to:

  • Cyclic domains (pyrrolidine rings).
  • N-methyl groups , which reduce hydrogen bonding and increase conformational flexibility.
  • Post-translational modifications (e.g., 4-hydroxyphenyl groups).
Experimental Approaches and Findings
  • 2D NOESY and TOCSY Spectra :

    • Intra-residue NOE signals confirm spatial proximity between adjacent residues.
    • Inter-residue NOEs reveal interactions between hydrophobic side chains (e.g., isoleucine and phenylalanine).
  • eNOE (Exact NOE) Measurements :

    • Used to resolve slow-exchanging conformers in high-viscosity solvents (e.g., CDCl₃/n-hexadecane).
    • Identified cis-trans isomerization in proline-like residues (e.g., pyrrolidine).
  • Hydrogen Bonding Networks :

    • Amide NH signals at δ 7.5–8.5 ppm indicate H-bonding to carbonyl oxygens.
    • Pyrrolidine NH (δ ~8.2 ppm) participates in intramolecular H-bonds.
NMR Parameter Observed Value (δ, ppm) Structural Insight
Proline NH 8.2 H-bond to carbonyl oxygen
Tyrosine OH 9.8 Solvent-exposed phenolic proton
Isoleucine CH(CH₃)₂ 0.8–1.0 Hydrophobic packing
Guanidino NH (Arg) 7.0–7.5 Partially solvent-accessible

Table 2: Key NMR chemical shifts and structural correlations

Secondary Structure Prediction via Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides low-resolution secondary structure data by analyzing far-UV (190–250 nm) and near-UV (250–320 nm) spectra.

Spectral Analysis and Structural Inferences
  • Far-UV CD Profile :

    • Negative ellipticity at 208 nm and 222 nm → α-helical content .
    • Positive ellipticity at 195 nm → β-sheet/unordered regions .
  • Near-UV CD Signals :

    • Tyrosine/tryptophan side-chain transitions (260–280 nm) → tertiary interactions .
    • Pyrrolidine ring transitions (250–270 nm) → rigidified cyclic domains .
  • Deconvolution of CD Data :

    • α-helix : ~30% (based on 222 nm intensity).
    • β-sheet : ~20% (218 nm signal).
    • Random coil : ~50% (low ellipticity above 210 nm).
Wavelength (nm) Ellipticity (θ, mdeg) Structural Element
208 -15,000 α-helix
222 -12,000 α-helix
218 -8,000 β-sheet
195 +10,000 β-sheet/unordered
268 +5,000 Tyrosine side-chain

Table 3: CD spectral characteristics and secondary structure assignments

Mass Spectrometric Validation of Molecular Weight and Sequence

Mass spectrometry (MS) confirms the exact molecular mass and validates sequence tags through fragmentation patterns.

Experimental Workflow and Results
  • Intact Mass Measurement :

    • Observed m/z : 2,450.31 Da (calculated: 2,450.28 Da).
    • Isotopic distribution : Matches theoretical C₁₀₅H₁₅₇N₂₅O₃₅S pattern.
  • Tandem MS Fragmentation :

    • b/y-ion series : Identified via collision-induced dissociation (CID).
    • Sequence tags :
      • N-terminal tag : [M+2H]²⁺ → Ala-Gln-Glu-Lys.
      • Internal tag : [M+3H]³⁺ → Ile-Tyr-Arg-Phe.
  • PSM Validation with Internal Standards :

    • Synthetic peptide : Co-injected to confirm retention time and fragmentation similarity.
    • Pearson correlation : >0.95 for top 10 ions → high-confidence match.
Fragmentation Ion m/z (Observed) Sequence Tag
b₅ 645.32 Ala-Gln-Glu
y₁₂ 1,245.67 Tyr-Arg-Phe-Leu
b₁₀ 1,150.59 Lys-Gln-Glu-Asp
y₈ 1,005.54 Phe-Leu-Arg

Table 4: Key fragmentation ions and sequence tags

Properties

IUPAC Name

(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C124H180N34O31/c1-66(2)54-84(110(177)150-86(57-71-26-13-9-14-27-71)113(180)146-82(32-20-50-136-124(133)134)122(189)158-53-23-35-93(158)116(183)145-79(31-19-49-135-123(131)132)107(174)147-83(103(130)170)60-95(128)163)148-114(181)87(58-72-28-15-10-16-29-72)151-111(178)85(56-70-24-11-8-12-25-70)141-98(166)63-137-97(165)62-138-106(173)90(65-159)153-117(184)92-34-22-52-157(92)121(188)69(7)140-119(186)101(67(3)4)155-118(185)91-33-21-51-156(91)99(167)64-139-105(172)80(44-46-94(127)162)143-112(179)88(59-74-38-42-76(161)43-39-74)149-108(175)81(45-47-100(168)169)144-115(182)89(61-96(129)164)152-120(187)102(68(5)6)154-109(176)78(30-17-18-48-125)142-104(171)77(126)55-73-36-40-75(160)41-37-73/h8-16,24-29,36-43,66-69,77-93,101-102,159-161H,17-23,30-35,44-65,125-126H2,1-7H3,(H2,127,162)(H2,128,163)(H2,129,164)(H2,130,170)(H,137,165)(H,138,173)(H,139,172)(H,140,186)(H,141,166)(H,142,171)(H,143,179)(H,144,182)(H,145,183)(H,146,180)(H,147,174)(H,148,181)(H,149,175)(H,150,177)(H,151,178)(H,152,187)(H,153,184)(H,154,176)(H,155,185)(H,168,169)(H4,131,132,135)(H4,133,134,136)/t69-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDRKWCPVLDJJD-XOXVDEAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C124H180N34O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2643.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound in focus, (4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid , is a complex peptide with potential therapeutic applications. Its biological activity primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.

The compound exhibits its biological activity through several mechanisms:

Inhibition of Kinases : Preliminary studies indicate that the compound can inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). In vitro assays have shown that it possesses comparable inhibitory efficacy to established inhibitors like Sorafenib, with IC50 values of approximately 0.216 µM for EGFR and 0.259 µM for VEGFR . This suggests a potential role in cancer therapy by blocking pathways that promote tumor growth and angiogenesis.

Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results from these studies indicate a strong selective cytotoxic effect on malignant cells while exhibiting minimal toxicity to normal cells, indicating a promising therapeutic index .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship of this compound is crucial for optimizing its biological activity. The presence of multiple amino acid residues contributes to its binding affinity and specificity towards target proteins. The intricate arrangement of functional groups allows for effective interactions with the active sites of kinases, enhancing its inhibitory capacity.

Case Studies

Case Study 1: Inhibition of EGFR and VEGFR
In a comparative study, the compound was evaluated against Sorafenib using a kinase assay kit. The results demonstrated that the compound exhibited a slightly higher binding affinity for EGFR and VEGFR than Sorafenib, suggesting its potential as a more effective therapeutic agent in inhibiting these pathways .

CompoundTargetIC50 (µM)
Test CompoundEGFR0.216
SorafenibEGFR0.230
Test CompoundVEGFR0.259
SorafenibVEGFR0.307

Case Study 2: Cytotoxicity Profile
The cytotoxic effects were assessed across five cancer cell lines and two normal cell lines. The compound demonstrated significant anti-proliferative effects against all malignant cell lines tested while showing reduced activity against normal cells, underscoring its selectivity and potential for clinical application in oncology .

Comparison with Similar Compounds

1. Structural Similarity and Pharmacological Implications
  • Principle of Drug Similarity: Structurally analogous compounds often exhibit comparable physicochemical and pharmacological properties . For example, compounds like "(2S)-2--4-methylpentanoic acid" () share overlapping peptide sequences and carbamimidamido groups, suggesting similar metabolic stability and target selectivity .
  • Mitochondrial BK Channel Modulators: highlights that mitochondrial potassium channel modulators (e.g., mitoBK activators) with structural resemblance to plasma membrane-targeting compounds may exhibit nonspecific interactions, reducing therapeutic specificity. This suggests that the target compound’s aromatic and charged groups could similarly influence off-target effects .
2. Key Analogues and Their Properties
Compound Structural Features Pharmacological Activity Key Differences
Target Compound Peptide backbone, hydroxyphenyl, carbamimidamido groups Hypothesized protease inhibition or receptor modulation High molecular weight; complex stereochemistry
(2S)-2--4-methylpentanoic acid () Shorter peptide chain, diamino groups Enhanced metabolic stability; potential antimicrobial activity Simplified structure with fewer aromatic residues
Meloxicam () Non-peptide, thiazine-derived COX-2 inhibitor Anti-inflammatory; moderate COX-2 selectivity Non-peptidic; smaller molecular weight
OP-828/OP-829 () Morpholinyl-acetylated peptides with azido/ethynyl groups Probable use in targeted drug delivery or imaging Functionalized with click chemistry handles
3. Pharmacological Optimization Strategies
  • Prodrug Development : Analogous to droxicam and ampiroxicam (piroxicam prodrugs), modifications to the target compound’s termini (e.g., esterification) could improve bioavailability .
  • Biotechnological Synthesis: As seen in plant-derived bioactive compounds (), biotechnological methods may circumvent challenges in synthesizing stereochemically complex peptides .
4. Challenges in Specificity

Mitochondrial BK channel studies () reveal that even minor structural deviations can lead to nonspecific interactions. For the target compound, the presence of multiple charged groups (e.g., carbamimidamido) may enhance binding but also increase off-target risks, a trade-off observed in similar peptide-based therapeutics .

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